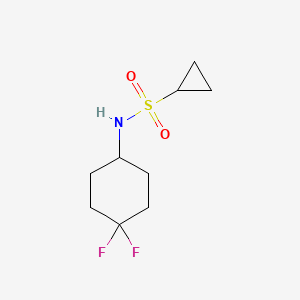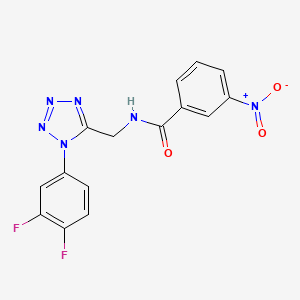
N-((1-(3,4-difluorofenil)-1H-tetrazol-5-il)metil)-3-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a category of chemicals that often exhibit significant biological activity, explored for various applications in medicinal and material sciences. The interest in such compounds typically revolves around their potential utility in drug development and material engineering due to their unique structural features and reactive profiles.
Synthesis Analysis
Synthesis of compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide often involves stepwise chemical reactions that introduce specific functional groups to a core structure, leading to the desired product. These processes may include nucleophilic substitution, cycloaddition, and condensation reactions, carefully controlled to achieve high yield and purity (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing detailed information about bond lengths, angles, and overall geometry. Such studies can highlight the planarity or three-dimensional arrangement of the molecular framework, which influences the compound's reactivity and interaction with biological targets (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can showcase their reactivity towards various reagents, highlighting functional group transformations, and the formation of new chemical bonds. These reactions are fundamental for further derivatization and application in synthesis pathways (Gakh et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and crystal structure, provide critical information for handling and application of these compounds. Techniques such as differential scanning calorimetry (DSC) and solubility studies can offer insights into the compound's stability and compatibility with various formulations (Ol’khovich et al., 2017).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the compound's behavior in different chemical environments, such as acid-base conditions, redox potential, and reactivity towards other chemical entities. These properties are pivotal for predicting the compound's functionality in complex systems, like biological organisms or advanced materials (Raycroft et al., 2014).
Aplicaciones Científicas De Investigación
- Aplicación: N-((1-(3,4-difluorofenil)-1H-tetrazol-5-il)metil)-3-nitrobenzamida sirve como reactivo de boro en reacciones de acoplamiento SM. Sus condiciones de reacción suaves y tolerancia a los grupos funcionales la hacen valiosa para la construcción de moléculas orgánicas complejas .
- Aplicaciones: Más allá del acoplamiento SM, participa en otras reacciones, como la arilación de Suzuki–Miyaura, que permite la formación de enlaces aril–aril. Los investigadores exploran su utilidad en el diseño de nuevos compuestos orgánicos .
Acoplamiento de Suzuki–Miyaura
Reactivos de boro en síntesis orgánica
Derivados de hidrazina
Mecanismo De Acción
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.
Mode of Action
The compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.
Propiedades
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O3/c16-12-5-4-10(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-2-1-3-11(6-9)23(25)26/h1-7H,8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEAGVNGUDPVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

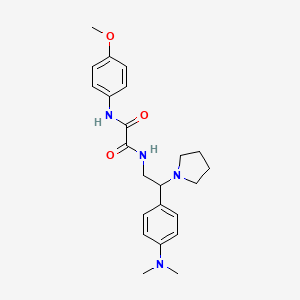
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
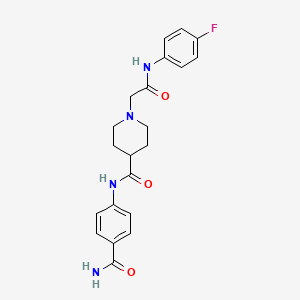
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
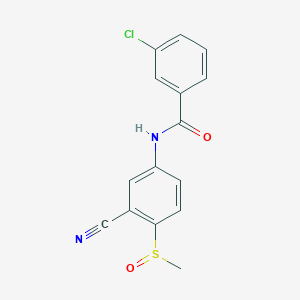
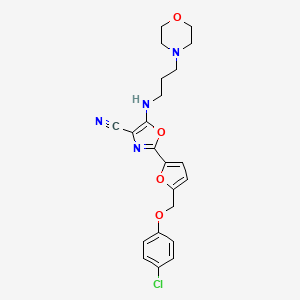
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
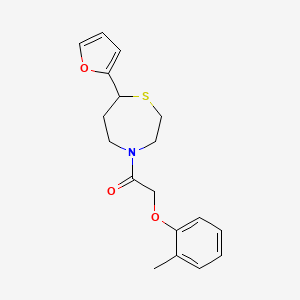
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)
